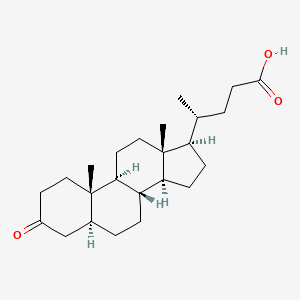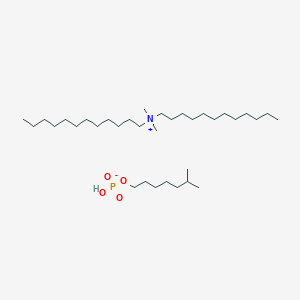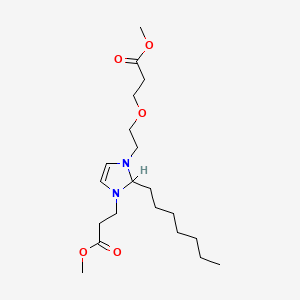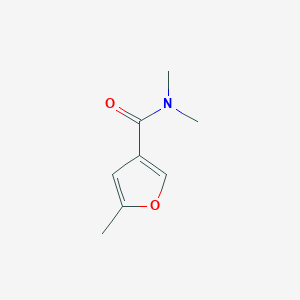plumbane CAS No. 65269-84-3](/img/structure/B13771670.png)
[(Chloroacetyl)oxy](trimethyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloroacetyl)oxyplumbane is a chemical compound that belongs to the organolead family It is characterized by the presence of a chloroacetyl group and a trimethylplumbane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroacetyl)oxyplumbane typically involves the reaction of trimethylplumbane with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3Pb+ClCH2COCl→(CH3)3PbOCOCH2Cl
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of (Chloroacetyl)oxyplumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the toxic nature of lead compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloroacetyl)oxyplumbane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The lead center can undergo oxidation and reduction reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of lead hydroxide and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Lead(IV) compounds can be formed upon oxidation.
Hydrolysis Products: Lead hydroxide and chloroacetic acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
(Chloroacetyl)oxyplumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is being conducted on its potential use in biological assays and as a probe for studying lead toxicity.
Medicine: There is interest in its potential use in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of (Chloroacetyl)oxyplumbane involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The lead center can also interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylplumbane: Lacks the chloroacetyl group and has different reactivity.
Chloroacetyl Chloride: Contains the chloroacetyl group but lacks the lead moiety.
Lead Acetate: A common lead compound with different chemical properties.
Uniqueness
(Chloroacetyl)oxyplumbane is unique due to the combination of the chloroacetyl group and the trimethylplumbane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65269-84-3 |
|---|---|
Formule moléculaire |
C5H11ClO2Pb |
Poids moléculaire |
346 g/mol |
Nom IUPAC |
trimethylplumbyl 2-chloroacetate |
InChI |
InChI=1S/C2H3ClO2.3CH3.Pb/c3-1-2(4)5;;;;/h1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
TUIXDMVCIZNCIB-UHFFFAOYSA-M |
SMILES canonique |
C[Pb](C)(C)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


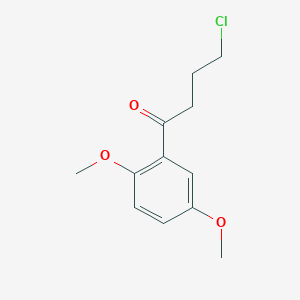


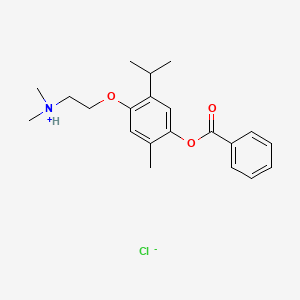
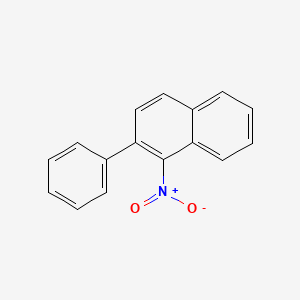
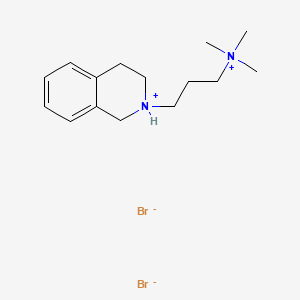
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
